molecular formula C13H21NO5 B15276484 Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15276484
M. Wt: 271.31 g/mol
InChI Key: NUZRIMJKEIXVTQ-LPEHRKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of bicyclic pyrrolidine derivatives featuring a fused pyran-pyrrole ring system and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes, making it valuable in medicinal chemistry for intermediate synthesis .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aS,5R,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1

InChI Key

NUZRIMJKEIXVTQ-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC[C@@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the octahydropyrano[3,2-b]pyrrole core. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the Boc group is present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous bicyclic carboxylic acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid Not provided Likely C₁₅–₂₀H₂₀–₂₆N₂O₄–₆ ~300–400 Pyrano[3,2-b]pyrrole core, Boc protection
rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid 442877-23-8 C₁₄H₂₁NO₄ 291.32 Cyclopenta[c]pyrrole core, Boc group
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine ring, phenyl substituent
2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid Not provided C₁₃H₇Cl₂NO₃ 296.11 Furo[3,2-b]pyrrole core, dichlorophenyl group
Racemic-(2s,3as,6as)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid 1251001-87-2 C₂₀H₂₆N₂O₆ 390.43 Pyrrolo[3,4-b]pyrrole core, dual protection (Boc and benzyloxy)

Key Observations:

  • Ring Systems: The target compound’s pyrano[3,2-b]pyrrole system contrasts with cyclopenta[c]pyrrole (smaller, fused cyclopentane) and furo[3,2-b]pyrrole (furan instead of pyran) . These differences influence ring strain, solubility, and steric hindrance.
  • Substituents : The Boc group is common across analogs, but compounds like include additional benzyloxycarbonyl protection, increasing molecular weight and altering reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.